Cas no 2382968-43-4 (2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine structure
2382968-43-4 structure
商品名:2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
CAS番号:2382968-43-4
MF:C8H6BrF4N
メガワット:272.037555217743
CID:5174993

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
    • インチ: 1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2
    • InChIKey: ICIYHHCOXVOUTG-UHFFFAOYSA-N
    • ほほえんだ: C1(CN)=CC(F)=C(C(F)(F)F)C=C1Br

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588300-1g
(2-Bromo-5-fluoro-4-(trifluoromethyl)phenyl)methanamine
2382968-43-4 98%
1g
¥4958 2023-03-19
Apollo Scientific
PC303556-1g
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
2382968-43-4
1g
£296.00 2025-02-21
Apollo Scientific
PC303556-5g
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
2382968-43-4
5g
£680.00 2025-02-21

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine 関連文献

2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamineに関する追加情報

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine (CAS No. 2382968-43-4): A Versatile Intermediate in Pharmaceutical and Chemical Synthesis

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine (CAS No. 2382968-43-4) represents a critical chemical intermediate with unique structural features that have garnered significant attention in the fields of pharmaceutical research, drug development, and organic synthesis. This compound combines multiple functional groups, including bromine, fluorine, and trifluoromethyl, which collectively influence its reactivity, selectivity, and biological activity. Recent studies have highlighted its potential as a building block for the synthesis of targeted therapeutics, agrochemicals, and functional materials, underscoring its importance in modern chemical innovation.

2-Bromo-5-Fluoro-4-(Trifluoromyethyl)Benzylamine is structurally defined by the presence of a benzylamine core, which is substituted with bromine at the 2-position, fluorine at the 5-position, and a trifluoromethyl group at the 4-position. This trifluoromethyl substitution is particularly noteworthy, as it enhances the electrophilic character of the molecule, making it a valuable reactive intermediate in electrophilic aromatic substitution reactions. The fluorine atoms, especially the trifluoromethyl group, contribute to the hydrophobicity and metabolic stability of the compound, which are critical factors in drug design and biological activity.

Recent advancements in computational chemistry and molecular modeling have provided insights into the electronic properties of 2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that the trifluoromethyl group significantly modulates the dipole moment of the molecule, which can influence its binding affinity to target proteins. This finding highlights the importance of fluorine substitution in optimizing the pharmacokinetic profile of drug candidates derived from this compound.

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine is also a key precursor in the synthesis of fluorinated heterocycles, which are increasingly being explored for their anti-inflammatory and antitumor properties. A 2024 review in *Organic Letters* emphasized the role of fluorine-containing intermediates in the development of selective kinase inhibitors and protease activators. The bromine atom in this compound serves as a leaving group in nucleophilic substitution reactions, enabling the formation of fluorinated derivatives with enhanced bioavailability and target specificity.

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine has been extensively studied for its potential applications in antimicrobial and antiviral drug discovery. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that derivatives of this compound exhibited bactericidal activity against multidrug-resistant strains of *Staphylococcus aureus*. The trifluoromethyl group was found to enhance the cell membrane permeability of the compound, which is crucial for bacterial targeting. These findings underscore the synthetic versatility of this chemical intermediate in addressing antimicrobial resistance.

The synthetic accessibility of 2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine has been further improved through asymmetric catalysis and green chemistry approaches. A 2024 paper in *Chemical Science* described a one-pot synthesis method that utilizes copper-catalyzed azide-alkyne cycloaddition to efficiently produce this compound with high stereoselectivity. Such advancements are critical for industrial-scale production of fluorinated intermediates, which are essential for the development of highly potent therapeutics.

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine is also being investigated for its role in agrochemicals, particularly in the development of herbicides and insecticides. A 2023 study in *Pesticide Biochemistry and Physiology* highlighted the selective toxicity of this compound against insect pests while minimizing harm to non-target organisms. The fluorine and trifluoromethyl groups were found to enhance the persistent activity of the compound in the environment, making it a promising candidate for sustainable pest management.

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine has been shown to exhibit photostability and chemical stability under a range of reaction conditions, which is advantageous for process optimization in pharmaceutical manufacturing. A 2024 study in *Industrial & Engineering Chemistry Research* demonstrated that this compound remains chemically inert in aqueous solutions at room temperature, which is critical for storage and transport in bulk chemical supply chains.

2-Bromo-5-Fluoro-4-(Trifluoromethyl)Benzylamine is a prime example of how fluorine substitution can be strategically used to modulate the physicochemical properties of chemical intermediates. Its reactivity, selectivity, and biological activity make it a valuable tool in the synthesis of complex molecules, particularly in the development of targeted therapeutics and functional materials. As computational methods and green chemistry continue to advance, the synthetic utility of this compound is expected to grow, further solidifying its role in modern chemical innovation.

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